1-(3,3-Dimethylbutyl)triazole-4-carboxylic acid
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Overview
Description
1-(3,3-Dimethylbutyl)triazole-4-carboxylic acid is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms . The presence of the triazole ring imparts unique properties to the compound, making it a subject of interest in medicinal chemistry, biology, and industrial applications.
Mechanism of Action
Target of Action
Triazole compounds, which include this compound, are known to interact with a variety of enzymes and receptors in biological systems . They are often seen in experimental drug candidates and approved drugs, such as tazobactam, cefatrizine, or rufinamide .
Mode of Action
Triazole compounds are known for their unique properties, inert nature, and ability to mimic amide bonds . This allows them to interact with various biological targets, leading to a range of biological activities.
Biochemical Pathways
The synthesis of triazole compounds involves the copper-catalyzed 1,3-dipolar huisgen cycloaddition of azides to alkynes, known as the cuaac reaction . This reaction has applications in many areas, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science .
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Preparation Methods
The synthesis of 1-(3,3-Dimethylbutyl)triazole-4-carboxylic acid typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions starting from readily available precursors.
Reaction Conditions: The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput.
Chemical Reactions Analysis
1-(3,3-Dimethylbutyl)triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,3-Dimethylbutyl)triazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications.
Industry: In industrial applications, the compound is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
1-(3,3-Dimethylbutyl)triazole-4-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other triazole derivatives such as fluconazole, voriconazole, and itraconazole. These compounds share the triazole ring structure but differ in their side chains and specific biological activities.
Uniqueness: The uniqueness of this compound lies in its specific side chain (3,3-dimethylbutyl group), which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,3-dimethylbutyl)triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)4-5-12-6-7(8(13)14)10-11-12/h6H,4-5H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWSBVWULHLROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCN1C=C(N=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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